1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene
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Overview
Description
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of boron reagents tailored for specific coupling conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Fluorinating Agents: Such as Selectfluor, for introducing additional fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation reactions can produce quinones or other oxidized products.
Scientific Research Applications
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential bioactivity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: A simpler fluorinated aromatic compound with similar reactivity.
2,3,4-Trifluoronitrobenzene: Another fluorinated aromatic compound used in pharmaceutical synthesis.
Uniqueness
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. This combination enhances its stability, reactivity, and potential bioactivity compared to simpler fluorinated compounds.
Properties
CAS No. |
192446-72-3 |
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Molecular Formula |
C13H8F4O |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
1,2,4-trifluoro-3-[(2-fluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8F4O/c14-9-4-2-1-3-8(9)7-18-13-11(16)6-5-10(15)12(13)17/h1-6H,7H2 |
InChI Key |
ZZBRDSJHLCQMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2F)F)F)F |
Origin of Product |
United States |
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